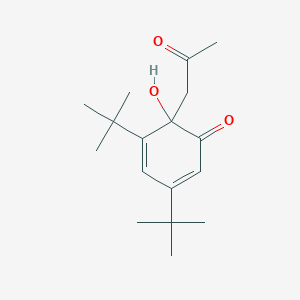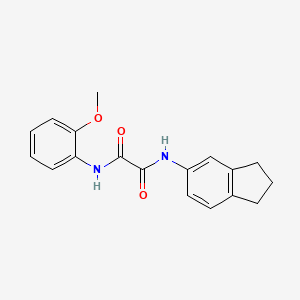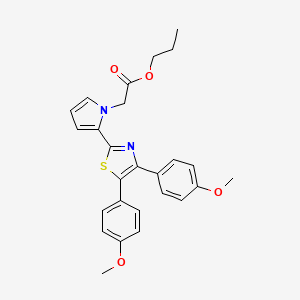![molecular formula C11H25O6PSi B14343109 Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester CAS No. 95826-04-3](/img/structure/B14343109.png)
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is a complex organic compound with a unique structure that combines acetic acid, dimethoxyphosphinyl, triethylsilyl, and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of organosilicon reagents and phosphonylation reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl groups, resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields acetic acid and an alcohol, while oxidation can produce carboxylic acids .
科学的研究の応用
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester has several scientific research applications:
作用機序
The mechanism by which acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester exerts its effects involves several molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of acetic acid and an alcohol.
Oxidation Pathways: The compound can undergo oxidation, resulting in the formation of reactive intermediates that participate in further chemical transformations.
Substitution Reactions: Nucleophilic substitution at the ester or silyl groups can lead to the formation of various derivatives with different biological activities.
類似化合物との比較
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester: This compound shares similar functional groups and undergoes comparable chemical reactions.
Acetic acid, methyl ester: A simpler ester that also undergoes hydrolysis and oxidation reactions.
Uniqueness
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
特性
CAS番号 |
95826-04-3 |
|---|---|
分子式 |
C11H25O6PSi |
分子量 |
312.37 g/mol |
IUPAC名 |
methyl 2-dimethoxyphosphoryl-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C11H25O6PSi/c1-7-19(8-2,9-3)17-11(10(12)14-4)18(13,15-5)16-6/h11H,7-9H2,1-6H3 |
InChIキー |
OXLOXNUSHIOZEF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(C(=O)OC)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


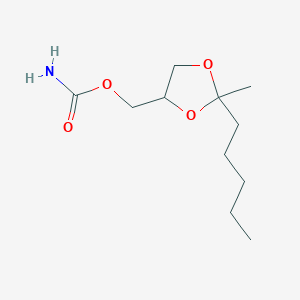
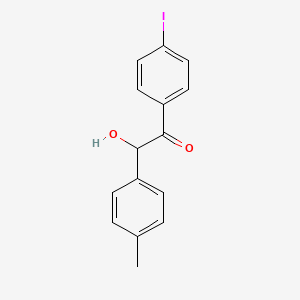
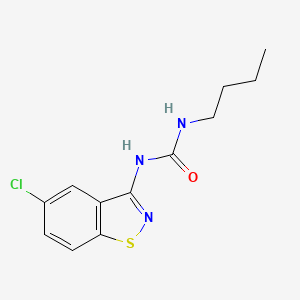
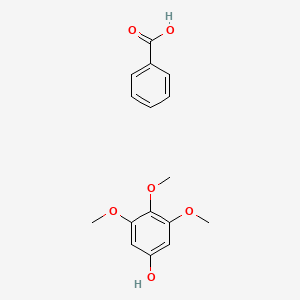
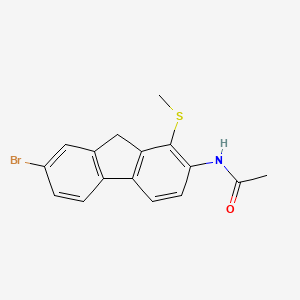
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
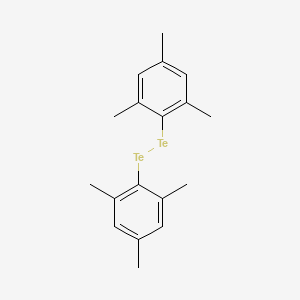
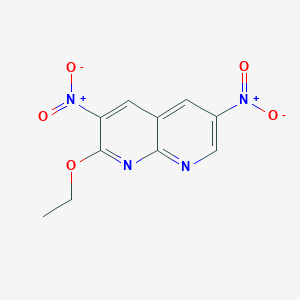

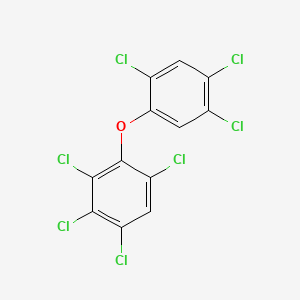
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
